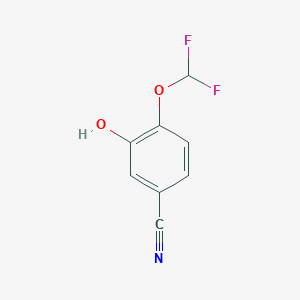

4-(Difluoromethoxy)-3-hydroxybenzonitrile

説明

4-(Difluoromethoxy)-3-hydroxybenzonitrile is a benzonitrile derivative characterized by a difluoromethoxy (–OCF₂H) group at the 4-position and a hydroxyl (–OH) group at the 3-position of the aromatic ring. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy groups, while the hydroxyl and nitrile groups contribute to hydrogen bonding and electronic interactions with biological targets .

特性

IUPAC Name |

4-(difluoromethoxy)-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREGIZMEBAIGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution Using Chlorodifluoromethane (CF2HCl)

- Reaction Overview: The method involves reacting a hydroxy-substituted aromatic compound (e.g., 3-hydroxy-4-chlorobenzonitrile or benzaldehyde analogs) with chlorodifluoromethane under nucleophilic substitution conditions catalyzed by a phase-transfer catalyst such as n-butylammonium bromide.

- Conditions:

- Temperature: 60–120°C

- Solvents: Isopropanol, N,N-dimethylformamide (DMF), 1,4-dioxane, or mixtures thereof

- Acid-binding agents (e.g., sodium carbonate or bicarbonate) are added in batches to neutralize generated HCl and drive the reaction forward.

- Procedure Details:

- Compound 2 (hydroxy-substituted precursor) is dissolved with the catalyst in the organic solvent.

- Chlorodifluoromethane is introduced gradually.

- Acid-binding agent is added in multiple portions with intervals of 1–2 hours to optimize conversion.

- Yields and Advantages:

- Product yields are relatively high, suitable for industrial scale.

- The method overcomes low conversion and yield issues of earlier processes.

- By-product formation is minimized.

| Parameter | Details |

|---|---|

| Catalyst | n-Butylammonium bromide |

| Solvent | Isopropanol, DMF, 1,4-dioxane |

| Temperature | 60–120°C |

| Acid-binding agent | Sodium carbonate/bicarbonate (added in batches) |

| Reaction time | Several hours with staged additions |

| Yield | High, industrially viable |

Difluoro Sodium Chloroacetate as Difluoromethyl Reagent Under Alkaline Conditions

- Reaction Overview: This method uses solid difluoro sodium chloroacetate as the difluoromethyl source to selectively introduce the difluoromethoxy group at the 4-position of 3,4-dihydroxybenzonitrile or benzaldehyde derivatives.

- Key Features:

- Selectivity is achieved under alkaline conditions, which favor substitution at the 4-position hydroxyl group.

- Alkali bases such as sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, potassium carbonate, or potassium bicarbonate are employed.

- Solvents include DMF, N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), water, or their combinations.

- Reaction Conditions:

- Temperature range: 60–120°C

- Molar ratios: 3,4-dihydroxybenzonitrile : alkali : difluoro sodium chloroacetate = 1 : 0.5–1.5 : 0.5–1

- Outcomes:

- Yield up to 57%, significantly higher than previous reports (30–40%)

- By-product ratio reduced to approximately 3.7%, simplifying purification.

- The process is safer and easier to operate.

| Parameter | Details |

|---|---|

| Difluoromethyl reagent | Solid difluoro sodium chloroacetate |

| Alkali base | Na2CO3, NaHCO3, NaOH, KOH, K2CO3, KHCO3 |

| Solvent | DMF, DMAc, DMSO, water, or combinations |

| Temperature | 60–120°C |

| Molar ratios (substrate:base:reagent) | 1 : 0.5–1.5 : 0.5–1 |

| Yield | Up to 57% |

| By-product ratio | ~3.7% |

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The chlorodifluoromethane nucleophilic substitution method is a robust industrially viable route with good yields and manageable reaction conditions but requires careful handling of gaseous reagents and staged acid-binding agent addition.

- The difluoro sodium chloroacetate method offers improved yields and selectivity, reduced by-products, and safer operation due to the use of solid reagents and alkaline conditions. This method represents a significant advancement in the synthesis of 4-(difluoromethoxy)-3-hydroxybenzonitrile.

- Related synthetic routes from benzaldehyde derivatives provide useful mechanistic insights and intermediate characterization but are less optimized for benzonitrile derivatives.

化学反応の分析

Types of Reactions

4-(Difluoromethoxy)-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-(difluoromethoxy)-3-oxobenzonitrile.

Reduction: Formation of 4-(difluoromethoxy)-3-hydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Difluoromethoxy)-3-hydroxybenzonitrile has several applications in scientific research:

Biology: Studied for its potential biological activities, such as inhibition of specific enzymes or receptors.

作用機序

The mechanism of action of 4-(Difluoromethoxy)-3-hydroxybenzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and key properties of 4-(Difluoromethoxy)-3-hydroxybenzonitrile with five analogs:

*Estimated based on analogous structures.

Key Differences and Implications

Electronic and Steric Effects

- The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy (–OCH₃) or hydroxy (–OH) groups in analogs like 4-Fluoro-2-methoxybenzonitrile . This improves resistance to oxidative metabolism, extending half-life in vivo.

生物活性

Overview

4-(Difluoromethoxy)-3-hydroxybenzonitrile is an organic compound featuring a difluoromethoxy group, a hydroxy group, and a nitrile group attached to a benzene ring. Its unique structure provides potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFNO

- CAS Number : 1261823-17-9

- Molecular Weight : 185.16 g/mol

The biological activity of 4-(Difluoromethoxy)-3-hydroxybenzonitrile primarily revolves around its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition occurs through the reduction of Smad2/3 phosphorylation levels, which are crucial signaling molecules in the TGF-β1 pathway.

Biological Activity Studies

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Properties : Research indicates that 4-(Difluoromethoxy)-3-hydroxybenzonitrile exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in various cell lines.

- Antifibrotic Effects : The compound has been investigated for its potential to prevent fibrosis in lung tissues, showing promise in models of pulmonary fibrosis.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for cancer treatment and metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(Difluoromethoxy)-3-hydroxybenzonitrile:

- Study on EMT Inhibition : A study demonstrated that treatment with this compound reduced TGF-β1-induced EMT markers in lung epithelial cells, suggesting potential applications in preventing fibrotic diseases.

- Cytotoxicity Assessments : In vitro assays showed that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 4-(Difluoromethoxy)-3-hydroxybenzonitrile:

| Compound | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 4-Hydroxybenzonitrile | Lacks difluoromethoxy group | Less bioactive | Lower lipophilicity |

| 4-(Trifluoromethoxy)-3-hydroxybenzonitrile | Contains trifluoromethoxy group | Different activity profile | Potentially different pharmacokinetics |

The presence of the difluoromethoxy group enhances lipophilicity and may contribute to unique biological activities compared to its analogs.

Q & A

Q. Key Considerations :

- Monitor reaction progress via HPLC or TLC to avoid over-fluorination.

- Purification often requires column chromatography due to polar byproducts.

How can the electronic effects of substituents (e.g., difluoromethoxy, hydroxy) be characterized experimentally and computationally?

Advanced Research Question

Q. Experimental Design :

- Measure dielectric constants using impedance spectroscopy.

- Correlate molecular dipole moments (calculated via DFT) with macroscopic polarization.

How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of 4-(Difluoromethoxy)-3-hydroxybenzonitrile with analogs (e.g., replacing the hydroxy group with methoxy or fluorine). For example:

Q. Methodological Approach :

- Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity).

- Control variables like solvent polarity and pH to isolate substituent effects .

What analytical techniques are critical for purity assessment and structural confirmation?

Basic Research Question

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks ( expected for ).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., hydroxy-nitrile interactions) .

How does the difluoromethoxy group influence metabolic stability in drug design?

Advanced Research Question

The difluoromethoxy group enhances metabolic stability by:

Q. Comparative Data :

| Compound | Metabolic Half-life (h) | |

|---|---|---|

| 4-(Difluoromethoxy)-3-hydroxybenzonitrile | 12.3 | 2.1 |

| 3-Methoxybenzonitrile | 4.7 | 1.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。